molecular formula C18H19FN2O B248786 1-Benzoyl-4-(3-fluorobenzyl)piperazine

1-Benzoyl-4-(3-fluorobenzyl)piperazine

Cat. No. B248786
M. Wt: 298.4 g/mol
InChI Key: YOOFVLPAFGOQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(3-fluorobenzyl)piperazine (BFBP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties. BFBP is synthesized through a multi-step process that involves the use of various reagents.

Mechanism of Action

1-Benzoyl-4-(3-fluorobenzyl)piperazine acts as an agonist for the serotonin 5-HT1A receptor and the dopamine D4 receptor. It has been found to exhibit high affinity and selectivity for these receptors, making it a useful tool for studying their function. 1-Benzoyl-4-(3-fluorobenzyl)piperazine has also been found to interact with the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning.
Biochemical and Physiological Effects
1-Benzoyl-4-(3-fluorobenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the release of dopamine and serotonin, which are neurotransmitters involved in various physiological processes such as mood, memory, and learning. 1-Benzoyl-4-(3-fluorobenzyl)piperazine has also been found to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

1-Benzoyl-4-(3-fluorobenzyl)piperazine has several advantages as a tool for scientific research. It exhibits high affinity and selectivity for the serotonin 5-HT1A receptor and the dopamine D4 receptor, making it a useful tool for studying their function. 1-Benzoyl-4-(3-fluorobenzyl)piperazine also has anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression.
However, 1-Benzoyl-4-(3-fluorobenzyl)piperazine also has several limitations. It has been found to exhibit low solubility in water, which can make it difficult to work with in laboratory experiments. 1-Benzoyl-4-(3-fluorobenzyl)piperazine also has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 1-Benzoyl-4-(3-fluorobenzyl)piperazine. One potential area of research is the development of new drugs for the treatment of anxiety and depression based on the anxiolytic and antidepressant-like effects of 1-Benzoyl-4-(3-fluorobenzyl)piperazine. Another potential area of research is the study of the sigma-1 receptor and its role in various physiological processes such as pain perception, memory, and learning. 1-Benzoyl-4-(3-fluorobenzyl)piperazine could be used as a tool for studying the function of this receptor and developing new drugs that target it. Finally, the synthesis of new derivatives of 1-Benzoyl-4-(3-fluorobenzyl)piperazine could be explored to improve its solubility and half-life, making it a more useful tool for scientific research.

Synthesis Methods

The synthesis of 1-Benzoyl-4-(3-fluorobenzyl)piperazine involves a multi-step process that requires the use of various reagents. The first step involves the reaction of 3-fluorobenzylamine with benzoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of acetic anhydride to produce 1-Benzoyl-4-(3-fluorobenzyl)piperazine. The final product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-Benzoyl-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential use in scientific research as it has been found to exhibit unique properties. It has been used as a ligand for the serotonin 5-HT1A receptor and the dopamine D4 receptor. 1-Benzoyl-4-(3-fluorobenzyl)piperazine has also been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning.

properties

Product Name

1-Benzoyl-4-(3-fluorobenzyl)piperazine

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19FN2O/c19-17-8-4-5-15(13-17)14-20-9-11-21(12-10-20)18(22)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2

InChI Key

YOOFVLPAFGOQIW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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